An In-depth Technical Guide to 2-Pentynoic Acid (CAS: 5963-77-9)
An In-depth Technical Guide to 2-Pentynoic Acid (CAS: 5963-77-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Pentynoic acid, a valuable building block in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and an exploration of the biological activities of related compounds, offering insights for its potential applications in research and drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of 2-Pentynoic acid is fundamental for its application in research and development. The following tables summarize its key properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5963-77-9 | [1][2][3][4] |
| Molecular Formula | C₅H₆O₂ | [1][4] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 47-53 °C | [3] |
| Boiling Point | 125 °C at 30 mmHg | [] |
| Density | 1.102 g/cm³ (estimate) | [] |
| Solubility | Soluble in water and common organic solvents such as ethanol (B145695) and ethers.[6] | |
| pKa | 2.70 ± 0.10 (Predicted) | [3] |
| Flash Point | 96 °C (205 °F) | [2] |
Spectroscopic Data
Note: The following NMR data is for trans-2-pentenoic acid (CAS: 13991-37-2) and is provided for comparative purposes only.
| ¹H NMR (90 MHz, CDCl₃) | Chemical Shift (ppm) |
| CH₃ | 1.09 (t) |
| CH₂ | 2.26 (dq) |
| =CH-CH₂ | 5.82 (dt) |
| =CH-COOH | 7.07 (dt) |
| COOH | 12.1 (s, br) |
| ¹³C NMR | Chemical Shift (ppm) |
| CH₃ | 12.2 |
| CH₂ | 25.0 |
| =CH-CH₂ | 122.2 |
| =CH-COOH | 152.1 |
| COOH | 172.0 |
Infrared (IR) Spectroscopy of 2-Pentynoic Acid:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretch (carboxylic acid) |
| ~2950 | C-H stretch (alkane) |
| ~2250 | C≡C stretch (alkyne) |
| ~1700 | C=O stretch (carboxylic acid) |
Experimental Protocols
Synthesis of 2-Pentynoic Acid
A plausible and detailed method for the synthesis of 2-Pentynoic acid involves the carboxylation of a Grignard reagent derived from 1-butyne (B89482). This multi-step process is outlined below.
Experimental Workflow for the Synthesis of 2-Pentynoic Acid
Caption: Workflow for the synthesis of 2-Pentynoic acid via Grignard carboxylation.
Materials:
-
1-Butyne
-
Ethylmagnesium bromide (in THF)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry diethyl ether
-
Dry ice (solid CO₂) or carbon dioxide gas
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Hydrochloric acid (aqueous solution, e.g., 3 M)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Formation of the Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethylmagnesium bromide in dry THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1-butyne in dry THF via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the butynylmagnesium bromide is accompanied by the evolution of ethane (B1197151) gas.
-
-
Carboxylation:
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Cool the solution of butynylmagnesium bromide in an ice-salt or dry ice/acetone bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions, or bubble dry CO₂ gas through the solution. Maintain a temperature below 0 °C.
-
After the addition of CO₂, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Acidification and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid. This will protonate the carboxylate salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Pentynoic acid.
-
-
Purification:
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.
-
Biological Activity and Potential Applications in Drug Development
Direct studies on the biological activity of 2-Pentynoic acid are limited in the available scientific literature. However, research on its derivatives and the broader class of 2-alkynoic acids provides valuable insights into its potential as a lead compound or a scaffold in drug discovery.
Antimicrobial Activity of 2-Alkynoic Acids
Several studies have demonstrated that 2-alkynoic fatty acids possess significant antimicrobial properties. The presence of the carbon-carbon triple bond at the 2-position and the carboxylic acid moiety are crucial for their antibacterial activity.[7][8] While the exact mechanism is not fully elucidated, it is suggested that these compounds may interfere with the synthesis of essential cellular components in bacteria. The antifungal properties of some 2-alkynoic acids have been attributed to their ability to inhibit the elongation of fatty acids and the synthesis of triacylglycerols.[7]
General Antimicrobial Mechanism of 2-Alkynoic Fatty Acids
References
- 1. 2-Pentynoic acid | C5H6O2 | CID 324379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentynoic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-PENTYNOIC ACID | 5963-77-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
